molecular formula C9H12ClN3O B6256663 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine CAS No. 62968-38-1

4-(2-chloro-5-methylpyrimidin-4-yl)morpholine

Cat. No.: B6256663
CAS No.: 62968-38-1
M. Wt: 213.7
InChI Key:
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Description

4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a morpholine ring attached to a 2-chloro-5-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine typically involves the reaction of 2-chloro-5-methylpyrimidin-4-ylamine with morpholine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activity against various diseases, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-4-methylpyrimidine

  • 5-Methylpyrimidin-2-ylamine

  • Morpholine derivatives

Uniqueness: 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and versatility make it distinct from other similar compounds.

Properties

CAS No.

62968-38-1

Molecular Formula

C9H12ClN3O

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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